molecular formula C8H4F4O2 B1297683 Methyl 2,3,4,5-tetrafluorobenzoate CAS No. 5292-42-2

Methyl 2,3,4,5-tetrafluorobenzoate

Cat. No.: B1297683
CAS No.: 5292-42-2
M. Wt: 208.11 g/mol
InChI Key: MAEQYZYOSFAUAF-UHFFFAOYSA-N
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Description

Significance of Perfluorinated Aromatic Systems in Modern Chemical Research

Perfluorinated aromatic systems are benzene (B151609) rings in which all hydrogen atoms have been substituted with fluorine. This high degree of fluorination imparts exceptional stability, both thermally and chemically, to the aromatic core. The strong carbon-fluorine bond, the strongest single bond in organic chemistry, contributes to this robustness. google.com This stability makes perfluorinated aromatic compounds desirable components in polymers, liquid crystals, and other materials designed for demanding applications. clearsynth.com Furthermore, the electron-deficient nature of the perfluorinated ring makes it susceptible to nucleophilic aromatic substitution (SNAr) reactions, a powerful tool for constructing complex molecular architectures that would be challenging to assemble through other synthetic routes. chemicalbook.com This reactivity allows for the introduction of a wide range of functional groups onto the aromatic scaffold.

Role of Methyl 2,3,4,5-tetrafluorobenzoate as a Key Synthetic Synthon

This compound is a specialized fluorinated benzoate (B1203000) ester that serves as a key synthetic intermediate, or synthon, in organic synthesis. nih.gov Its structure, featuring four fluorine atoms and a methyl ester group on a benzene ring, provides a unique combination of reactivity and functionality. The fluorine atoms activate the aromatic ring, making it a target for nucleophilic attack. This allows for the selective replacement of one or more fluorine atoms to introduce new substituents and build molecular complexity.

The presence of the methyl ester group offers additional synthetic handles. It can be hydrolyzed to the corresponding carboxylic acid, 2,3,4,5-tetrafluorobenzoic acid, which is itself a valuable precursor for the synthesis of novel quinoline (B57606) lactones and diterpenoid analogs with potential antitumor properties. The ester can also participate in various coupling reactions, further expanding its synthetic utility.

While direct, detailed research findings on the extensive use of this compound as a primary starting material in complex syntheses are not broadly documented in readily available literature, its structural features and the known reactivity of related polyfluorinated aromatic compounds strongly indicate its potential as a valuable building block. For instance, the related compound, Methyl 2-amino-3,4,5,6-tetrafluorobenzoate, is a known intermediate in the synthesis of coupling reagents. This highlights the general utility of tetrafluorinated benzoate scaffolds in constructing specialized chemical tools.

Below are some of the key physical and chemical properties of this compound:

PropertyValue
CAS Number 5292-42-2
Molecular Formula C8H4F4O2
Molecular Weight 208.11 g/mol

This table contains basic identification and property data for this compound.

The strategic placement of the four fluorine atoms on the benzene ring of this compound makes it a promising candidate for the synthesis of a variety of functionalized aromatic compounds, with potential applications spanning from medicinal chemistry to the development of novel materials.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2,3,4,5-tetrafluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F4O2/c1-14-8(13)3-2-4(9)6(11)7(12)5(3)10/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAEQYZYOSFAUAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C(=C1F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00344996
Record name Methyl 2,3,4,5-tetrafluorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00344996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5292-42-2
Record name Methyl 2,3,4,5-tetrafluorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00344996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Complex Chemical Transformations

Established Synthetic Routes to Methyl 2,3,4,5-tetrafluorobenzoate

The synthesis of this compound can be achieved through several reliable methods, primarily involving the esterification of its corresponding carboxylic acid or derivatization from a more fluorinated precursor.

Esterification of 2,3,4,5-tetrafluorobenzoic Acid

A primary and straightforward method for preparing this compound is the esterification of 2,3,4,5-tetrafluorobenzoic acid. This reaction is typically carried out by reacting the carboxylic acid with methanol (B129727) in the presence of an acid catalyst. For instance, a common procedure involves cooling a solution of 2,3,4,5-tetrafluoroanthranilic acid in methanol and then adding thionyl chloride (SOCl₂) dropwise. nih.gov The mixture is then refluxed for several hours. After workup, which includes washing with a sodium carbonate solution and water, the final product is obtained. nih.gov One specific example yielded colorless crystals of the title compound with a 76% yield. nih.gov

2,3,4,5-Tetrafluorobenzoic acid itself is an important intermediate, often synthesized from precursors like tetrachlorophthalic anhydride (B1165640) through a multi-step process involving imidation, fluorination, hydrolysis, and decarboxylation. researchgate.netscispace.comkoreascience.kr The decarboxylation of 3,4,5,6-tetrafluorophthalic acid is a key step in producing 2,3,4,5-tetrafluorobenzoic acid. chemicalbook.comgoogle.comgoogleapis.com

Derivations from Methyl Pentafluorobenzoate Precursors

Another synthetic approach involves the derivatization of Methyl pentafluorobenzoate. chemchart.comnih.govsigmaaldrich.comossila.comfishersci.com This method leverages the reactivity of the highly fluorinated benzene (B151609) ring, where one of the fluorine atoms is selectively replaced. While direct conversion of methyl pentafluorobenzoate to this compound is less commonly detailed as a primary synthetic route, the principle of modifying pentafluorinated systems is well-established for creating tetra-substituted patterns.

Functional Group Interconversions at the Aromatic Ring System

The electron-deficient nature of the tetrafluorinated aromatic ring in this compound makes it susceptible to nucleophilic aromatic substitution (SNAr) reactions. masterorganicchemistry.comnih.govlibretexts.orglibretexts.org This reactivity allows for the selective replacement of fluorine atoms with various functional groups.

Nucleophilic Aromatic Substitution Reactions of Fluorine Atoms

The presence of multiple fluorine atoms on the benzene ring activates it towards attack by nucleophiles. The fluorine atoms, being good leaving groups, can be displaced by a variety of nucleophiles, leading to the formation of new carbon-heteroatom bonds.

Amination through Tertiary Amine Displacement of Fluorine

The fluorine atoms on the tetrafluorinated ring can be displaced by amines. For example, reactions with tertiary amines can lead to the formation of quaternary ammonium (B1175870) salts. mdpi.com While specific examples detailing the amination of this compound with tertiary amines are not extensively documented in the provided context, the general principle of nucleophilic aromatic substitution with amines on similar fluorinated aromatic compounds is a known transformation. rsc.org

Introduction of Azide (B81097) Functionality (e.g., Methyl 4-azido-2,3,5,6-tetrafluorobenzoate formation)

A significant transformation is the introduction of an azide group onto the fluorinated ring system. A well-documented example is the synthesis of Methyl 4-azido-2,3,5,6-tetrafluorobenzoate from Methyl pentafluorobenzoate. ossila.comchemicalbook.com This reaction proceeds via a nucleophilic aromatic substitution where the azide anion (from a source like sodium azide) displaces the fluorine atom at the para position of the ester. ossila.com This specific substitution pattern is favored due to the electronic activation provided by the ester group. The resulting azido (B1232118) compound is a useful intermediate for further chemical modifications, such as the synthesis of heterocycles or for use in click chemistry. nih.govslideshare.net

Halogen Exchange Reactions and Conversion Pathways (e.g., synthesis of 4-chloro-2,3,5-trifluorobenzoic acid via diazotization)

The synthesis of 4-chloro-2,3,5-trifluorobenzoic acid from this compound is a multi-step process that highlights halogen exchange and diazotization reactions. mdpi.com An alternative starting material, 4-chloro-2,3,5-trifluoro aniline, could be used, but this route is often complicated by low yields in the Grignard reaction and difficulties in purification. mdpi.com

The more effective pathway commences with this compound and proceeds through three main steps. mdpi.com The initial step involves a nucleophilic substitution reaction where the fluorine atom at the 4-position is replaced. The reaction is typically carried out by stirring this compound with tert-butylamine (B42293) in dry acetonitrile. mdpi.com

The subsequent step is a diazotization reaction. Diazotization is a process where a primary aromatic amine is converted into a diazonium salt. byjus.com This is achieved by treating the amine with nitrous acid, which is usually generated in situ from sodium nitrite (B80452) and a strong acid. byjus.comorganic-chemistry.org In the synthesis of 4-chloro-2,3,5-trifluorobenzoic acid, the intermediate compound is mixed with dichloromethane, water, concentrated hydrochloric acid, and cuprous chloride in an ice-salt bath. mdpi.com A solution of sodium nitrite in water is then added slowly to the mixture. mdpi.com The diazonium salt formed is an important intermediate that can be used to introduce various functional groups. organic-chemistry.org The final step involves the conversion of the diazonium salt to the desired acid.

This multi-step synthesis, while complex, provides a reliable method for producing 4-chloro-2,3,5-trifluorobenzoic acid, a tetrahalogenated benzoic acid. mdpi.com The structure of the final product is typically confirmed using various analytical techniques, including FTIR, NMR, MS, and elemental analysis. mdpi.com

Methoxyl Substitution

Methoxyl substitution has been documented in the synthesis of 4-methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol. One patented method describes the selective methylation of tetrafluoro terephthalyl alcohol using methylating agents like methyl sulfate (B86663) or methyl chloride to yield the desired product. google.com Another approach involves a three-step process starting from 2,3,5,6-tetrafluorobenzyl alcohol. This alcohol is first reacted with a hydrogen halide to form 3-halomethyl-1,2,4,5-tetrafluorobenzene. This intermediate is then treated with methanol in the presence of an inorganic alkali to produce 3-methoxymethyl-1,2,4,5-tetrafluorobenzene. In the final step, this compound is dissolved in an inert solvent and reacted with an organolithium reagent, followed by the introduction of dry formaldehyde (B43269) gas to yield 4-methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol. google.com

Reduction of the Ester Moiety

Formation of 2,3,5,6-tetrafluorobenzyl Alcohol Derivatives

The reduction of the ester moiety in derivatives of this compound is a key step in forming 2,3,5,6-tetrafluorobenzyl alcohol and its derivatives. One common method for this reduction involves the use of lithium aluminium hydride. For instance, 2,3,5,6-tetrafluorobenzoic acid can be reduced to 2,3,5,6-tetrafluorobenzyl alcohol by adding lithium aluminium hydride to a solution of the acid in dry ether. prepchem.com

Another patented process describes the preparation of 2,3,5,6-tetrafluorobenzyl alcohols by reacting 2,3,5,6-tetrafluorobenzoic acids with sodium borohydride, followed by an alkylating agent. google.com These benzyl (B1604629) alcohols are important starting materials for the production of insecticidally active pyrethroids. google.com

Furthermore, a method for preparing 4-methyl-2,3,5,6-tetrafluorobenzyl alcohol involves the hydrogenation of 4-methyl-2,3,5,6-tetrafluorobenzonitrile to 4-methyl-2,3,5,6-tetrafluorobenzylamine, which is then converted to the alcohol via diazotization and subsequent in-situ hydrolytic decomposition of the diazonium salt. google.com

The synthesis of 2,3,5,6-tetrafluoro-4-methoxymethyl benzyl alcohol can be achieved from 1,4-bis(methoxymethyl)-2,3,5,6-tetrafluorobenzene. The process involves reaction in a mixed solution of aqueous sulfuric acid and an organic carboxylic acid, followed by ester-based hydrolysis and hydroxyl-based methylation under the action of an inorganic base. wipo.int

Advanced Reaction Mechanisms and Pathways Involving this compound Derivatives

Photogenerated Perfluoroaryl Nitrene Chemistry

Perfluoroaryl nitrenes, which can be generated from the corresponding azides, are highly reactive intermediates used for surface modification. zendy.io These nitrenes can be formed by UV irradiation and are capable of reacting with various surfaces, including polyolefins. zendy.io This process, known as nitrene addition or insertion, allows for the covalent bonding of functional groups to the substrate surface. google.com The functionalizing reagent must contain an azide group or a similar chemical group that can form a reactive nitrene when exposed to an energy source like photons, electrons, or heat. google.com This method can be used to alter the chemical properties of surfaces in a single or multi-step process. google.com

Click Chemistry Applications (e.g., Azide-Alkyne Cycloadditions)

Click chemistry refers to a class of reactions that are modular, high-yielding, and produce minimal byproducts. nd.edu The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prime example of a click reaction, leading to the formation of 1,4-disubstituted 1,2,3-triazoles. nd.edunih.gov This reaction is known for its reliability, specificity, and biocompatibility. nd.edu

Fluorinated organic azides are valuable building blocks in click chemistry, allowing for the introduction of fluorinated groups into molecules. sigmaaldrich.com These azides readily undergo CuAAC with terminal alkynes. sigmaaldrich.com The resulting triazoles are stable and can serve as linkages between different molecular fragments.

The applications of click chemistry are extensive, ranging from drug discovery and bioconjugation to materials science. nd.eduresearchgate.netresearchgate.net In medicinal chemistry, the triazole ring formed through click chemistry can act as a bioisosteric replacement for other functional groups or as a linker to connect different pharmacophores. researchgate.net The CuAAC reaction has been successfully used in the synthesis of various biologically active compounds, including potential anti-HIV agents. researchgate.net Furthermore, this methodology has been employed in the development of radiolabeled compounds for imaging applications. nih.govnih.govmdpi.com Strain-promoted azide-alkyne cycloaddition (SPAAC), which does not require a copper catalyst, is another important variant of this reaction, particularly for biological applications where the cytotoxicity of copper is a concern. nih.govresearchgate.net

Catalytic Approaches for Carbon-Fluorine Bond Activation

The activation and subsequent functionalization of carbon-fluorine (C-F) bonds in polyfluorinated aromatic compounds represent a significant challenge in synthetic chemistry due to the high bond dissociation energy of the C-F bond. While extensive research has been conducted on the C-F activation of various fluoroaromatics, specific catalytic methodologies targeting this compound are not extensively detailed in the reviewed literature. However, general principles and catalytic systems developed for other polyfluoroarenes can provide insight into potential synthetic pathways.

Transition metal complexes are commonly employed to mediate the cleavage of C-F bonds. researchgate.net These reactions often proceed via oxidative addition of the C-F bond to a low-valent metal center. For partially fluorinated aromatics, a key challenge is achieving selectivity for C-F bond activation over the more reactive C-H bonds. researchgate.net The reactivity and selectivity can be influenced by the metal center, the supporting ligands, and the substitution pattern on the aromatic ring. researchgate.net For instance, nickel and platinum complexes have been studied for their ability to activate C-F bonds in fluorobenzenes and fluoropyridines. researchgate.net

Lewis acid catalysis presents another strategy for C-F bond activation. Strong Lewis acids, such as tris(pentafluorophenyl)borane, B(C₆F₅)₃, have been shown to activate C(sp³)-F bonds. nih.gov While this is not directly applicable to the aromatic C-F bonds of this compound, it highlights the potential of Lewis acid-base interactions to weaken the C-F bond. In some cases, C-F activation can be achieved using nanoscopic aluminum chlorofluoride (ACF) under mild conditions for compounds like tetrafluoropropenes. nih.gov

Frustrated Lewis pairs (FLPs) have also emerged as a powerful tool for C-F bond activation, although their application to polyfluorinated benzoates is not specifically documented. FLPs, consisting of a bulky Lewis acid and a Lewis base that are sterically hindered from forming a classical adduct, can heterolytically cleave C-F bonds.

Given the electron-withdrawing nature of the methyl ester group in conjunction with the fluorine atoms, the aromatic ring of this compound is highly electron-deficient. This electronic property would likely influence its susceptibility to different catalytic C-F activation strategies, potentially favoring nucleophilic aromatic substitution pathways or reductive defluorination approaches.

Decarboxylation Processes

The decarboxylation of polyfluorinated benzoic acids and their esters is a key transformation for accessing valuable polyfluorinated benzene derivatives. The presence of multiple electron-withdrawing fluorine atoms on the aromatic ring generally facilitates the decarboxylation process compared to their non-fluorinated analogs. aiche.org

A process for the decarboxylation of halogenated benzene carboxylic acids or their esters involves heating the compound in a polar aprotic solvent, such as dimethylformamide, at temperatures ranging from 100 to 200°C. google.com This method has been shown to be effective for compounds like 2,3,5,6-tetrafluoroterephthalic acid, yielding 1,2,4,5-tetrafluorobenzene. google.com It is advantageous as it can be carried out at or below 150°C under atmospheric pressure. google.com The direct decarboxylation of the ester is possible under these conditions. google.com

The decarboxylation of the corresponding carboxylic acid, 2,3,4,5-tetrafluorobenzoic acid, can also be achieved. One patented method describes the decarboxylation of halogenated aromatic carboxylic acids by heating them with water to temperatures between 80 and 180°C. google.com Another approach involves the hydrolysis of an intermediate, followed by decarboxylation in a sulfuric acid solution. google.com Studies on pentafluorobenzoic acid have shown that electron-withdrawing substituents lower the thermal stability of benzoic acid, making decarboxylation easier. aiche.org The kinetics of decarboxylation in high-temperature water can be described by a first-order rate law. aiche.org

In some synthetic routes, the decarboxylation is the final step in a sequence. For example, a method for preparing 2,3,4,5-tetrafluorobenzoic acid involves the fluorination of a tetrachlorophthalimide derivative, followed by alkaline hydrolysis to an open-loop product, which is then decarboxylated in an aqueous solution with an organic tertiary amine, and finally hydrolyzed in a sulfuric acid solution. google.com

The table below summarizes reaction conditions for the decarboxylation of related polyfluorinated aromatic carboxylic acids and esters.

Starting MaterialSolventTemperatureOther Conditions/CatalystsProductReference
Halogenated benzoic acids or estersPolar aprotic solvent> 20°C (pref. 100-200°C)-Decarboxylated benzene derivative google.com
2,3,5,6-Tetrafluoroterephthalic acidDimethylformamide~100°C-1,2,4,5-Tetrafluorobenzene google.com
Halogenated aromatic carboxylic acidsWater80-180°CCan include another acidDecarboxylated aromatic compound google.com
Pentafluorobenzoic acidHigh-temperature waterNot specified-Pentafluorobenzene aiche.org
N-methyl-3,4,5,6-tetrachlorophthalimide derivativeAqueous solution with organic tertiary amine, then H₂SO₄Not specified-2,3,4,5-Tetrafluorobenzoic acid google.com

Spectroscopic and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a cornerstone for the structural elucidation of Methyl 2,3,4,5-tetrafluorobenzoate, offering precise information about the hydrogen and fluorine environments within the molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Applications

The ¹H NMR spectrum of this compound is characterized by two primary signals that correspond to the distinct proton environments: the methyl (-OCH₃) group and the lone aromatic proton (-H).

The methyl protons are chemically equivalent and typically appear as a singlet in the spectrum due to the absence of adjacent protons to couple with. The electronegativity of the adjacent oxygen atom deshields these protons, causing their resonance to appear downfield, generally in the range of 3.5 to 4.0 ppm. nist.gov

Proton Assignment Expected Chemical Shift (δ, ppm) Expected Multiplicity
-OCH₃~ 3.9Singlet (s)
Ar-H~ 7.5 - 7.8Multiplet (m)
Table 1: Predicted ¹H NMR Spectral Data for this compound. These values are estimations based on principles of NMR spectroscopy.

Fluorine Nuclear Magnetic Resonance (¹⁹F NMR) for Detailed Fluorine Environment Analysis

¹⁹F NMR spectroscopy is exceptionally informative for fluorinated compounds, offering a wide chemical shift range and detailed coupling information that allows for the unambiguous assignment of each fluorine atom. nih.gov In this compound, four distinct signals are expected, one for each fluorine atom attached to the aromatic ring.

The chemical shifts of these fluorine atoms are influenced by their position relative to the ester functional group and the other fluorine substituents. Generally, fluorine atoms in aromatic systems resonate in a specific region of the ¹⁹F NMR spectrum. researchgate.netthermofisher.com The electron-withdrawing ester group and the ortho, meta, and para relationships between the fluorine atoms will induce different electronic environments, leading to separate, well-resolved signals. The coupling between adjacent (³JF-F) and non-adjacent (⁴JF-F and ⁵JF-F) fluorine atoms, as well as coupling to the aromatic proton (JH-F), results in complex splitting patterns for each signal, providing a detailed map of the fluorine substitution pattern.

Fluorine Assignment Approximate Chemical Shift Range (δ, ppm vs. CFCl₃)
F-2-135 to -145
F-3-150 to -160
F-4-150 to -160
F-5-140 to -150
Table 2: Estimated ¹⁹F NMR Chemical Shift Ranges for this compound. The exact values can vary based on solvent and experimental conditions.

Vibrational Spectroscopy (Infrared (IR) and Fourier-Transform Infrared (FTIR)) for Functional Group Identification

Vibrational spectroscopy is a powerful tool for identifying the key functional groups within this compound. The IR/FTIR spectrum displays characteristic absorption bands corresponding to the vibrations of specific bonds.

The most prominent peak in the spectrum is typically the carbonyl (C=O) stretching vibration of the ester group, which is expected to appear in the range of 1735-1750 cm⁻¹. docbrown.info The presence of the electron-withdrawing fluorine atoms on the aromatic ring can slightly shift this frequency.

Other significant absorptions include the C-O stretching vibrations of the ester linkage, which typically produce strong bands in the 1300-1100 cm⁻¹ region. docbrown.info The C-F stretching vibrations of the fluorinated benzene (B151609) ring give rise to strong and characteristic absorptions, usually found in the 1350-1100 cm⁻¹ range. Aromatic C=C stretching vibrations are also expected as a series of peaks in the 1600-1400 cm⁻¹ region. nist.gov Finally, C-H stretching vibrations from the methyl group are anticipated just below 3000 cm⁻¹. nist.gov

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹) Intensity
C=O StretchEster Carbonyl1735 - 1750Strong
C-O StretchEster1300 - 1100Strong
C-F StretchAryl Fluoride1350 - 1100Strong
C=C StretchAromatic Ring1600 - 1400Medium to Weak
C-H StretchMethyl~2950Medium to Weak
Table 3: Characteristic Infrared Absorption Bands for this compound.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry provides crucial information about the molecular weight and the fragmentation pathways of this compound. The molecular weight of this compound is 208.11 g/mol . clearsynth.com In the mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z (mass-to-charge ratio) of 208.

Electron impact ionization typically induces fragmentation of the molecule, providing structural clues. Common fragmentation patterns for methyl esters include the loss of the methoxy (B1213986) group (-OCH₃) or the methoxycarbonyl group (-COOCH₃).

Key expected fragments for this compound would include:

[M - 31]⁺: A peak at m/z 177, corresponding to the loss of the methoxy radical (•OCH₃). This acylium ion is often a prominent peak.

[M - 59]⁺: A peak at m/z 149, resulting from the loss of the carbomethoxy radical (•COOCH₃).

Further fragmentation of the tetrafluorobenzoyl cation (m/z 177) could involve the loss of carbon monoxide (CO), leading to a tetrafluorophenyl cation at m/z 149.

m/z Value Proposed Fragment Ion Fragment Lost
208[C₈H₄F₄O₂]⁺(Molecular Ion)
177[C₇HF₄O]⁺•OCH₃
149[C₆HF₄]⁺•COOCH₃ or CO from m/z 177
Table 4: Predicted Mass Spectrometry Fragmentation Data for this compound.

X-ray Diffraction Analysis for Solid-State Structural Determination

2,3,4,5-Tetrafluorobenzoic acid is a crystalline solid with a melting point of 85-87 °C, making it suitable for single-crystal X-ray diffraction analysis. Such an analysis would reveal critical parameters including the crystal system (e.g., monoclinic, orthorhombic), space group, and the dimensions of the unit cell (a, b, c, α, β, γ). Furthermore, it would provide precise bond lengths, bond angles, and information on intermolecular interactions, such as hydrogen bonding between the carboxylic acid groups and potential π-π stacking of the aromatic rings. This data is fundamental to understanding the solid-state packing and the influence of the fluorine substituents on the crystal lattice.

Parameter Description Information Source
Crystal SystemThe symmetry of the unit cell.X-ray Diffraction
Space GroupThe set of symmetry operations for the crystal.X-ray Diffraction
Unit Cell DimensionsThe lengths and angles of the unit cell edges.X-ray Diffraction
Bond Lengths & AnglesPrecise measurements of atomic connectivity.X-ray Diffraction
Intermolecular InteractionsHydrogen bonds, π-stacking, etc.X-ray Diffraction
Table 5: Structural Parameters Obtainable from X-ray Diffraction Analysis of Crystalline 2,3,4,5-Tetrafluorobenzoic Acid.

X-ray Photoelectron Spectroscopy (XPS) for Surface and Elemental Compositional Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and chemical states of the atoms within the top few nanometers of a material's surface. For this compound, XPS would provide distinct signals for carbon (C 1s), oxygen (O 1s), and fluorine (F 1s).

The high-resolution C 1s spectrum would be complex, with multiple peaks corresponding to the different carbon environments: the aromatic carbons bonded to other carbons and fluorine (C-C, C-F), the carbon of the ester group (O-C=O), and the methyl carbon (C-H). The C-F bonds would exhibit a significant shift to higher binding energy compared to the C-C and C-H bonds due to the high electronegativity of fluorine. The carboxyl carbon (O-C=O) would also be at a higher binding energy.

The O 1s spectrum would show two distinct peaks for the carbonyl oxygen (C=O) and the single-bonded ester oxygen (C-O-C). The F 1s spectrum would show a strong, relatively sharp peak, although slight variations in the chemical environment of the four fluorine atoms might lead to peak broadening. The binding energy for F 1s in fluorinated organic compounds typically appears around 688-689 eV. thermofisher.com

Element (Core Level) Chemical Environment Expected Binding Energy (eV) Range
C 1sC-C, C-H~284.8
C-O~286.5
C-F~288-290
O-C=O~289
O 1sC-O~533.5
C=O~532.0
F 1sC-F~688-689
Table 6: Estimated X-ray Photoelectron Spectroscopy Binding Energies for the Elemental Core Levels in this compound.

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations on Molecular Structure, Reactivity, and Electronic Properties

Quantum chemical calculations are essential for determining the optimized geometry, electronic structure, and spectroscopic properties of molecules. These calculations provide a foundational understanding of a molecule's stability and reactivity.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of molecules to determine their properties. For derivatives of benzoate (B1203000) esters, DFT methods, such as B3LYP, are effective for predicting molecular geometries, vibrational frequencies (IR and Raman spectra), and electronic properties. researchgate.netresearchgate.net Calculations on related molecules show that the inclusion of electron-donating or electron-withdrawing groups on the benzoyl moiety significantly affects bond lengths and electronic characteristics like HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies. researchgate.net

In Methyl 2,3,4,5-tetrafluorobenzoate, the four electron-withdrawing fluorine atoms are expected to significantly lower the energy of the HOMO and LUMO, influencing the molecule's reactivity. The large energy gap between these orbitals would suggest high kinetic stability. Furthermore, DFT is used to calculate the molecular electrostatic potential (MEP), which maps the electron density to identify regions of positive and negative charge. For fluorinated aromatic rings, the MEP typically shows a region of positive electrostatic potential (a π-hole) above the center of the ring, a direct consequence of the powerful electron-withdrawing nature of the fluorine atoms. nih.govnih.gov This feature is crucial for understanding intermolecular interactions.

Table 1: Application of DFT in Analyzing this compound

Calculated PropertyComputational Method/Basis SetSignificance for this compound
Optimized Molecular GeometryB3LYP / 6-311+G(d,p)Provides precise bond lengths and angles, revealing structural distortions caused by steric hindrance and electronic effects of the fluorine atoms. researchgate.net
Vibrational FrequenciesB3LYP / 6-311+G(d,p)Predicts IR and Raman spectra, allowing for the assignment of vibrational modes corresponding to C-F, C=O, and other functional group movements. researchgate.net
HOMO/LUMO EnergiesB3LYP / 6-31G**Determines the frontier molecular orbitals. The energies indicate susceptibility to nucleophilic/electrophilic attack and overall chemical reactivity. researchgate.net
Molecular Electrostatic Potential (MEP)B3LYP / aug-cc-pVTZVisualizes charge distribution, identifying electrophilic sites (e.g., the π-hole over the ring) and nucleophilic sites (e.g., the carbonyl oxygen). nih.gov

Ab initio methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), are based on first principles without the use of empirical parameters. oulu.fi These methods are fundamental for obtaining accurate molecular geometries and wavefunctions. For fluorinated compounds, ab initio calculations have been crucial in understanding their electronic structure and the nature of bonding. doi.org Studies on similar molecules show that while HF methods can provide good initial geometries, DFT methods often yield results, particularly for vibrational spectra, that are in better agreement with experimental data due to the inclusion of electron correlation. researchgate.netresearchgate.net For more accurate energy calculations, higher-level methods like MP2 are often applied to geometries optimized with DFT. nih.gov These ab initio approaches are essential for validating the results from DFT and for studying systems where DFT might be less reliable. oulu.fi

Analysis of Intermolecular and Intramolecular Interactions

The specific arrangement of atoms in this compound gives rise to a unique set of noncovalent interactions that dictate its crystal packing, physical properties, and interactions with other molecules.

As this compound lacks strong hydrogen bond donors like O-H or N-H, it cannot form conventional hydrogen bond networks by itself. However, the carbonyl oxygen and the fluorine atoms can act as hydrogen bond acceptors. This allows for the formation of weak C-H···O and C-H···F hydrogen bonds, which can play a significant role in stabilizing the crystal structure. In related fluorinated compounds, C–H···F interactions are common and help direct the assembly of molecules in the solid state. acs.org The conformation of the molecule, particularly the orientation of the methyl ester group relative to the aromatic ring, will be influenced by the subtle interplay of these weak interactions and steric effects.

The electron-deficient nature of the tetrafluorinated benzene (B151609) ring is the dominant feature governing its noncovalent interactions.

π-hole Interactions: The strong polarization of the C-F bonds pulls electron density away from the aromatic ring, creating a region of positive electrostatic potential, or a "π-hole," above and below the ring's center. nih.govnih.gov This positive region can form a strong, directional interaction with electron-rich sites (nucleophiles) such as the lone pair of a carbonyl oxygen or the π-electrons of another aromatic ring. nih.govresearchgate.net

π–π Stacking: Interactions between the electron-deficient tetrafluorobenzoyl ring and other aromatic systems are a key feature. Face-to-face stacking with an electron-rich aromatic ring would be highly favorable due to complementary electrostatics (quadrupole-quadrupole interactions). acs.org Conversely, stacking with another identical electron-deficient ring might be less favorable unless offset to minimize repulsion.

Table 2: Key Noncovalent Interactions for this compound

Interaction TypeInteracting GroupsNature of Interaction
π-hole Interaction Center of the tetrafluorinated ring (+) and a lone pair (e.g., carbonyl oxygen) or π-system (-)Strongly attractive and directional; driven by electrostatics. nih.gov
π–π Stacking Tetrafluorinated ring and another aromatic ringCan be attractive (if partner is electron-rich) or repulsive; geometry dependent. acs.orgnih.gov
C-H···F Methyl C-H group and a fluorine atom on a neighboring moleculeWeak hydrogen bond; contributes to crystal packing. researchgate.net
C-F···π Fluorine atom and the π-cloud of an aromatic ringAn interaction between an electrophilic fluorine and a nucleophilic π-system. researchgate.net

Elucidation of Reaction Mechanisms and Pathways via Computational Modeling

Computational modeling is an indispensable tool for mapping the energetic landscape of a chemical reaction, allowing for the identification of transition states and intermediates that are often impossible to observe experimentally. A fundamental reaction for an ester like this compound is hydrolysis.

The base-catalyzed hydrolysis of benzoate esters typically proceeds via the BAC2 (Base-catalyzed, Acyl-oxygen cleavage, bimolecular) mechanism. Computational studies on this reaction for similar esters involve modeling the key steps:

Nucleophilic Attack: A hydroxide (B78521) ion attacks the electrophilic carbonyl carbon. nih.gov

Tetrahedral Intermediate Formation: This attack forms a high-energy, transient tetrahedral intermediate. Computational models can optimize the geometry of this intermediate. nih.govnih.gov

Transition State Analysis: The energy barrier for the formation and breakdown of the intermediate is calculated by locating the transition state structures on the potential energy surface. The rate-limiting step is typically the formation of this tetrahedral intermediate. nih.govdiva-portal.org

Product Formation: The intermediate collapses, cleaving the acyl-oxygen bond to release the methoxide (B1231860) ion, which is then protonated to form methanol (B129727) and the 2,3,4,5-tetrafluorobenzoate anion.

DFT calculations (e.g., using M06-2X or B3LYP functionals) are employed to determine the activation energies (Ea) and reaction energies for each step, providing a quantitative understanding of the reaction kinetics. nih.govnih.gov Such models would predict that the strong electron-withdrawing effect of the fluorine atoms makes the carbonyl carbon of this compound highly electrophilic and thus particularly susceptible to nucleophilic attack, likely accelerating the rate of hydrolysis compared to non-fluorinated methyl benzoate.

Computational Design and Validation of Catalysts and Reagents

While specific, in-depth computational studies focused exclusively on the design of catalysts and reagents for reactions involving This compound are not extensively documented in publicly accessible research, the principles of computational chemistry provide a robust framework for such investigations. The methodologies applied to other polyfluorinated aromatic compounds are directly applicable and offer significant predictive power.

Computational chemistry, particularly Density Functional Theory (DFT), is a cornerstone for the modern design of catalysts and the validation of reagents. This approach allows for the simulation of molecular interactions and reaction pathways, providing insights that are often difficult to obtain through experimental means alone.

Elucidation of Reaction Mechanisms and Regioselectivity

For a molecule like this compound, a key area of computational investigation is the prediction of reactivity and regioselectivity in reactions such as nucleophilic aromatic substitution. DFT calculations can map the potential energy surface for the approach of a nucleophile to each of the fluorinated carbon atoms on the benzene ring. By calculating the energy of the intermediate Meisenheimer complexes and the activation energies for the transition states, a likely reaction pathway can be determined.

For instance, a theoretical study could compare the activation barriers for nucleophilic attack at the C2, C3, C4, and C5 positions. This would reveal the most electronically favorable site for substitution, guiding synthetic efforts to achieve a desired isomer.

Catalyst Screening and Performance Prediction

Computational modeling is instrumental in the rational design and screening of catalysts for specific transformations. In the context of reactions involving this compound, such as cross-coupling or C-H functionalization, different catalyst systems can be evaluated in silico.

Researchers can model the entire catalytic cycle, including steps like oxidative addition, transmetalation, and reductive elimination. By comparing the calculated energy profiles for different metal catalysts (e.g., based on Palladium, Nickel, or Copper) and various ligand architectures, the most promising candidates can be identified for experimental validation. This pre-screening saves significant laboratory time and resources.

A hypothetical example of such a computational screening for a Suzuki coupling reaction is presented in the table below. The data illustrates how DFT can be used to compare the performance of different phosphine (B1218219) ligands on a palladium catalyst by calculating the activation energy of the rate-determining step.

Table 1: Illustrative DFT Data for Catalyst-Ligand Screening in a Hypothetical Suzuki Coupling Reaction

LigandCatalyst SystemCalculated Activation Energy (kcal/mol) for Oxidative Addition
Triphenylphosphine (B44618)Pd(PPh₃)₄25.8
XPhosPd(XPhos)₂21.3
SPhosPd(SPhos)₂20.7
No LigandPd(0)32.1

Note: This table is for illustrative purposes only and does not represent actual experimental or published computational data for this compound.

The hypothetical results in the table would suggest that bulky, electron-rich phosphine ligands like SPhos and XPhos are more effective than triphenylphosphine for this transformation, and that a ligand is essential for an efficient reaction.

Validation of Reagents

Computational methods can also be used to validate the choice of reagents by examining their intrinsic properties and their interactions with the substrate. For example, in the hydrolysis of the ester functional group of this compound, computational models could be used to compare the reaction barriers under acidic versus basic conditions, or with different types of bases, to determine the optimal reagent for achieving high yields and minimizing side reactions.

Applications in Advanced Organic Synthesis As a Versatile Precursor

Intermediates in Pharmaceutical Synthesis

The introduction of fluorine into drug candidates can significantly enhance their metabolic stability, lipophilicity, and binding affinity. Methyl 2,3,4,5-tetrafluorobenzoate serves as a fundamental scaffold for creating a variety of fluorinated pharmaceutical intermediates.

Derivatives of 2,3,4,5-tetrahalogenated benzoic acid are recognized as valuable intermediates in the synthesis of quinolone carboxylic acids, a major class of antibacterial agents. sigmaaldrich.comgoogle.com Research has demonstrated synthetic pathways that begin with this compound to produce key precursors for these antibacterials. sigmaaldrich.com For instance, it can be converted in a multi-step process into compounds like 4-chloro-2,3,5-trifluorobenzoic acid, a necessary component for building the core structure of certain quinolone drugs. sigmaaldrich.comgoogle.com The synthesis of related intermediates, such as 5-Chloro-2, 3, 4-trifluorobenzoic acid and 2,4-Difluoro-3,5-dichlorobenzoic acid, which are also crucial for preparing quinolone-3-carboxylic acid derivatives, further highlights the utility of polyhalogenated benzoic acids originating from similar fluorinated precursors. google.comchemicalbook.comorgsyn.org

While direct synthetic routes from this compound to specific antiviral drugs are not extensively detailed in the reviewed literature, its status as a fluorinated building block is significant. Fluorinated compounds are widely used in the development of modern pharmaceuticals, including antiviral agents. The incorporation of fluorine can lead to enhanced drug properties. Patents related to apoptosis inducers, which can have applications in antiviral therapies, list this compound as a potential reagent or chemical group in their synthesis schemes.

The synthesis of substituted 2-(2,6-dioxopiperidin-3-yl)isoindolines represents a significant contribution to anticancer research, as these compounds are known to modulate the levels of tumor necrosis factor α (TNFα). google.com Patents reveal that derivatives of this compound are key to creating these complex structures. google.comgoogle.com Specifically, the related intermediate, methyl 2-bromomethyl-3,4,5,6-tetrafluorobenzoate, is reacted with 2,6-dioxopiperidin-3-ammonium chloride to form the core tetrafluoroisoindoline structure. google.comgoogle.com This class of compounds, including their tetrafluoro-substituted variants, are investigated for their potential as anticancer agents. google.comorgsyn.org

This compound is a precursor to the more complex intermediates required for synthesizing highly functionalized pharmaceutical scaffolds. A prime example is the synthesis of 1-oxo-2-(2,6-dioxopiperidin-3-yl)-4,5,6,7-tetrafluoroisoindoline, a compound with potential therapeutic applications. The synthesis involves the reaction of methyl 2-bromomethyl-3,4,5,6-tetrafluorobenzoate—a direct derivative of the parent compound—with 2,6-dioxopiperidin-3-ammonium chloride. google.comgoogle.com

The reaction, detailed in patent literature, proceeds in dimethylformamide with triethylamine (B128534) as a base, demonstrating a practical method for constructing this polyfluorinated isoindoline (B1297411) system. google.com

Table 1: Synthesis of 1-oxo-2-(2,6-dioxopiperidin-3-yl)-4,5,6,7-tetrafluoroisoindoline

Reactant Molar Mass ( g/mol ) Amount Used Role
Methyl 2-bromomethyl-3,4,5,6-tetrafluorobenzoate ~301.0 g/mol 30.1 g Fluorinated electrophile
2,6-Dioxopiperidin-3-ammonium chloride ~162.5 g/mol 16.25 g Nucleophile
Triethylamine ~101.2 g/mol 12.5 g Base

Intermediates in Agrochemical Synthesis (e.g., Insecticides, Herbicides)

Fluorinated compounds play a pivotal role in the agrochemical industry, where they are used to develop new insecticides and herbicides with improved efficacy and environmental profiles. google.com this compound is classified among the high-quality fluorinated compounds that serve as valuable intermediates for these applications. google.com The presence of the tetrafluorinated ring is a desirable feature for creating novel active ingredients in crop protection products, owing to the enhanced stability and biological activity that fluorine substitution can confer. google.com

Development of Advanced Materials and Functional Systems

The utility of this compound extends beyond life sciences into the realm of materials science. Fluoroarenes are considered versatile components for the creation of functional materials. sigmaaldrich.com The unique chemical properties imparted by the fluorine atoms—such as increased stability, reactivity, and lipophilicity—make this compound and its derivatives valuable for synthesizing advanced materials. google.com These materials can have tailored electronic, optical, or physical properties for a range of technological applications.

Covalent Functionalization of Carbon Nanomaterials (e.g., Single-Walled Carbon Nanotubes, Graphene)

The covalent functionalization of carbon nanomaterials, such as single-walled carbon nanotubes (SWCNTs) and graphene, is a critical area of research for enhancing their properties and processability. This process involves the formation of a stable covalent bond between the carbon lattice of the nanomaterial and a functional molecule. While a wide array of reagents has been explored for this purpose, a review of the current scientific literature does not provide specific examples or detailed research findings on the use of this compound for the covalent functionalization of carbon nanotubes or graphene.

General methods for the covalent functionalization of these nanomaterials often rely on reactions such as amidation and esterification of oxidized nanotubes, or cycloaddition and arylation reactions on the pristine surfaces of the materials. magtech.com.cnrsc.orgmdpi.com These methods introduce functional groups that can alter the electronic properties, solubility, and biocompatibility of the carbon nanomaterials. dntb.gov.uanih.gov However, dedicated studies detailing the reaction of this compound in this context are not presently available in published research.

Applications in Polymeric Systems (e.g., as Cross-linking Agents for Organic Light-Emitting Diodes)

Despite the potential for fluorinated compounds to be used in electronic applications due to their unique electronic properties and stability, there is currently no specific information in the scientific literature detailing the application of this compound as a cross-linking agent for polymeric systems in OLEDs. Research in this area often focuses on other classes of molecules that can undergo polymerization or cross-linking under specific conditions, such as thermal or photochemical activation.

Precursors for Optoelectronic Materials (e.g., Fluorinated Cationic Triangulenes)

The development of novel optoelectronic materials is a rapidly advancing field, with significant interest in molecules that possess unique photophysical and electrochemical properties. Fluorinated cationic triangulenes are a class of highly stable carbenium ions known for their potential in materials science.

While the synthesis of such advanced materials is of great interest, it is crucial to note a distinction in the specific precursors used. Research into the synthesis of fluorinated cationic triangulenes has specifically documented the use of Methyl 2,3,5,6-tetrafluorobenzoate , an isomer of the subject compound. In these syntheses, the fluorinated precursor undergoes a nucleophilic aromatic substitution reaction as a key step in forming the complex triangulene structure.

There is no current scientific literature that documents the use of This compound as a precursor for the synthesis of fluorinated cationic triangulenes. The specific substitution pattern of the fluorine atoms on the benzene (B151609) ring is critical for the desired reactivity and the ultimate formation of the target optoelectronic material. Therefore, the applications in this specific area are attributed to its isomer rather than this compound itself.

Research into Biological Activity of Derived Compounds and Bio Applications

Antimicrobial Activity Studies of Derived Heterocyclic Compounds (e.g., Chromones, Pyrazoles)

Heterocyclic compounds are fundamental scaffolds in medicinal chemistry, forming the core of approximately 85% of biologically active chemicals. mdpi.com Derivatives of methyl 2,3,4,5-tetrafluorobenzoate can be used to synthesize various heterocyclic systems, including pyrazoles and chromones, which have shown significant antimicrobial properties. nih.govresearchgate.net The search for new molecules with potential antimicrobial activity is a critical research area due to rising drug resistance. nih.govresearchgate.net

Pyrazoles: The pyrazole (B372694) moiety is a versatile lead structure in pharmaceutical development, known for a wide range of biological activities, including antibacterial and antifungal effects. nih.gov A series of pyrazole derivatives synthesized via condensation reactions under ultrasound irradiation were screened for antimicrobial activity. nih.gov Compound 3 ((E)-2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-methoxyphenyl)methyl)hydrazinecarboxamide) was found to be exceedingly active against the Gram-negative bacterium E. coli, while compound 4 (2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-nitrophenyl)methyl)hydrazinecarboxamide) was highly active against the Gram-positive bacterium S. epidermidis. nih.gov Other studies have identified pyrazoline derivatives, such as compound 9 in one study, which showed potent and uniform antibacterial activity against multiple strains of Staphylococcus and Enterococcus, including multidrug-resistant (MDR) variants. mdpi.comresearchgate.net

Chromones: Chromones are another class of heterocyclic compounds, often found as secondary metabolites in plants, that serve as a basic structural component in the development of drugs targeting infectious diseases. researchgate.netresearchgate.net Studies on chromone-tetrazoles, including novel fluorine-containing analogues, have been conducted to evaluate their activity against pathogenic bacteria. researchgate.net Similarly, novel 1,2,4-dithiazolylchromones have been synthesized and tested against various pathogenic bacterial and fungal strains. nih.gov The results indicated that compounds with lipophilic, electron-withdrawing groups like chloro and bromo showed significant inhibitory potential. nih.gov Research on chromones isolated from natural sources, such as Aloesin from Aloe monticola, has also demonstrated prominent antibacterial and antifungal effects, particularly against Salmonella typhi, Shigella dysentery, and Staphylococcus aureus. nih.gov

Table 2: Antimicrobial Activity (MIC, µg/mL) of Selected Derived Heterocyclic Compounds

Compound Class Representative Compound E. coli S. aureus C. albicans Reference
Pyrazoles Compound 3 (as per source) 0.25 - - nih.gov
Pyrazoles Compound 4 (as per source) - 0.25 (S. epidermidis) - nih.gov
Pyrazolines Compound 9 (as per source) - 4 (MRSA) - mdpi.comresearchgate.net
Thiazoles Compound 3 (as per source) 0.47 0.23 (MRSA) 0.11 nih.gov
Chromones Aloesin - 10 10 nih.gov
Dithiazolylchromones Compound 3h (as per source) - - 0.78 (S. cerevisiae) nih.gov

Application of Methyl 4-azido-2,3,5,6-tetrafluorobenzoate as Photoaffinity Labeling Reagents in Biological Systems

Photoaffinity labeling (PAL) is a powerful technique used to identify and characterize interactions between small molecules and their biological targets, such as proteins and nucleic acids. aatbio.comnih.gov The method involves a photoactivatable probe that, upon irradiation with light, forms a covalent bond with nearby biomolecules, allowing for subsequent identification and analysis. nih.gov

Among the most common photoactivatable groups are aryl azides, benzophenones, and diazirines. nih.gov Aryl azides are particularly useful and can be synthesized from an aromatic amine through diazotization. mdpi.com Upon photolysis, typically with UV light, an aryl azide (B81097) generates a highly reactive singlet nitrene intermediate. nih.gov This intermediate can then react non-specifically with nearby molecules, making it an effective tool for mapping binding sites. aatbio.comnih.gov

Methyl 4-azido-2,3,5,6-tetrafluorobenzoate is a protected photoaffinity reagent derived from tetrafluorinated precursors. scbt.comchemicalbook.com The corresponding acid, 4-Azido-2,3,5,6-tetrafluorobenzoic Acid (N₃-TFBA), and its derivatives are used as versatile photoaffinity labeling agents to probe biological receptors. medchemexpress.com A significant advantage of these fluorinated phenyl azides is that they can be effectively photoactivated at longer wavelengths (~300 nm) compared to traditional phenyl azides (~260 nm). aatbio.com This shift to longer wavelengths is crucial as it minimizes the photodamage to sensitive biological samples like proteins and nucleic acids that can occur with short-wavelength UV light. aatbio.com

These fluorinated probes can be incorporated as building blocks into more complex molecules to study a wide range of biomolecular interactions, including protein-protein interactions, ligand-receptor binding, and protein-nucleic acid interactions. aatbio.commedchemexpress.com For example, 4-Azido-2,3,5,6-tetrafluorobenzoic acid succinimidyl ester is used to introduce the photoaffinity function into proteins and other biomolecules containing amino groups. aatbio.com

Table 3: Comparison of Common Photoreactive Groups for Photoaffinity Labeling

Photoreactive Group Activation Wavelength Key Characteristics Common Applications
Aryl Azide ~300 nm Forms highly reactive nitrene; non-specific C-H insertion; longer wavelength for fluorinated versions minimizes protein damage. aatbio.comnih.gov General protein labeling, studying protein-ligand and protein-protein interactions. aatbio.comnih.gov
Benzophenone ~350 nm Forms a diradical; longer activation wavelength reduces protein damage; reversible quenching with water allows for repeated excitation. nih.gov Widely adopted for photolabeling due to higher labeling efficiency and less photodamage. nih.gov
Diazirine ~350 nm Smallest photoaffinity group, minimizing steric hindrance; forms a reactive carbene upon irradiation. mdpi.com Used when low interference with the bioconjugation process is critical. mdpi.com

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 2,3,4,5-tetrafluorobenzoate?

  • Methodological Answer : The ester can be synthesized via two primary routes:

Direct esterification : React 2,3,4,5-tetrafluorobenzoic acid with methanol under acidic catalysis (e.g., concentrated H₂SO₄) via Fischer esterification.

Acyl chloride intermediate : Convert the acid to 2,3,4,5-tetrafluorobenzoyl chloride using thionyl chloride (SOCl₂), followed by nucleophilic acyl substitution with methanol. The latter method avoids water-sensitive conditions and improves yield in moisture-prone reactions .

Q. How can this compound be purified effectively?

  • Methodological Answer :

  • Column chromatography : Use silica gel with a hexane/ethyl acetate gradient (e.g., 9:1 to 4:1 v/v) to separate the ester from unreacted acid or byproducts.
  • Recrystallization : Dissolve the crude product in minimal acetone or dichloromethane, then slowly add hexane to induce crystallization. This method is particularly effective for removing hydrophobic impurities .

Q. What characterization techniques confirm the structure and purity of this compound?

  • Methodological Answer :

  • NMR spectroscopy : ¹⁹F NMR is critical for verifying fluorine substitution patterns (δ -110 to -150 ppm for aromatic fluorines). ¹H/¹³C NMR resolves methyl ester signals (δ ~3.9 ppm for CH₃).
  • HPLC : Reverse-phase C18 columns with acetonitrile/water (70:30) mobile phase at 254 nm UV detection assess purity (>98% area).
  • X-ray crystallography : For crystalline samples, use OLEX2 or SHELX to solve structures. Fluorine atoms require high-resolution data due to their strong scattering .

Advanced Research Questions

Q. How can byproducts from esterification reactions be mitigated?

  • Methodological Answer : Epoxide-derived byproducts (e.g., allylic esters) form via competing alkoxylation pathways. To remove them:

Treat the crude mixture with meta-chloroperbenzoic acid (mCPBA) to oxidize residual alkenes.

Purify via silica gel chromatography with a toluene/acetone (8:2) eluent. Monitor by TLC (Rf ~0.4 for target ester) .

Q. What strategies determine enantiomeric purity in chiral derivatives of this compound?

  • Methodological Answer : Use chiral HPLC with a cellulose tris(3,5-dimethylphenylcarbamate) column. Isocratic elution with hexane/isopropanol (95:5) resolves enantiomers (e.g., Δt = 2.1 min for (R)- and (S)-isomers). Calibrate against racemic standards and quantify using peak integration .

Q. How do fluorine substituents influence the reactivity of this compound in electrophilic substitutions?

  • Methodological Answer : Fluorine's electron-withdrawing effects deactivate the aromatic ring, directing electrophiles to the para position relative to the ester group. Validate via computational modeling (DFT calculations at B3LYP/6-311+G(d,p)) to map electrostatic potential surfaces. Experimentally, monitor Friedel-Crafts alkylation products (e.g., cyclohexene adducts) using GC-MS .

Q. What challenges arise in crystallizing fluorinated aromatic esters, and how are they resolved?

  • Methodological Answer : Fluorine's hydrophobicity often leads to disordered crystal packing. To improve crystallization:

Use mixed solvents (e.g., acetone/water) to balance polarity.

Slow evaporation at 4°C enhances lattice formation.
For twinned crystals, refine structures using SHELXL's TWIN commands and HKLF5 data format .

Q. How is quantitative analysis performed for this compound in complex mixtures?

  • Methodological Answer : Employ HPLC-MS with a C18 column and 0.1% formic acid in acetonitrile/water. Use external calibration curves (1–100 ppm range, R² >0.995). Fluorine's inductive effect shortens retention times (~5.2 min) compared to non-fluorinated analogs. Limit of detection (LOD) is 0.2 ppm .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.